molecular formula C15H20F6N2O5 B1668689 Tert-butyl 3-(5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydroisoxazole-3-carboxamido)butanoate CAS No. 902146-11-6

Tert-butyl 3-(5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydroisoxazole-3-carboxamido)butanoate

Cat. No. B1668689
CAS RN: 902146-11-6
M. Wt: 422.32 g/mol
InChI Key: SBPVPWWNQIKSKL-UHFFFAOYSA-N
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Description

CBM 301940 is a potent malonyl-CoA decarboxylase inhibitor that is orally bioavailable.

Scientific Research Applications

  • Cardioprotective Agents : This compound has been discovered as a potent malonyl-coenzyme A decarboxylase inhibitor, showcasing significant potential as a cardioprotective agent. In studies, it has demonstrated the ability to improve cardiac efficiency and function in rat heart ischemia/reperfusion models, indicating its potential utility in treating ischemic heart diseases (Cheng et al., 2006).

  • Synthesis and Regioselectivity : The compound has been involved in studies exploring the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles. These studies have focused on understanding the regioselectivity of the synthesis and the impact of reaction media, contributing to the broader understanding of chemical synthesis techniques (Martins et al., 2012).

  • Fluorescent Chemosensors : Research has explored the use of related imidazole derivatives as reversible luminescent sensors for detecting cyanide and mercury ions. These studies are significant for developing new methods for environmental monitoring and analytical chemistry applications (Emandi et al., 2018).

  • Enantioselective Synthesis in Chemistry : The compound has been used in the enantioselective synthesis of various amino acid derivatives. This research contributes to the field of synthetic chemistry, particularly in creating molecules with specific spatial arrangements, which is crucial for pharmaceutical applications (Arvanitis et al., 1998).

  • X-ray Diffraction Studies and Biological Evaluation : Studies have also been conducted on the synthesis, characterization, and biological evaluation of related compounds. These studies, involving X-ray diffraction, are crucial for understanding the molecular structure and potential biological activities of these compounds (Sanjeevarayappa et al., 2015).

  • Chiral Auxiliary Applications : The compound has been used as a chiral auxiliary in various synthetic reactions. This research is significant in stereoselective synthesis, an important aspect of producing pharmaceutical compounds (Studer et al., 1995).

  • Multigram Synthesis and Fluoroalkyl-Substitution : Research has been conducted on the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids, where related compounds are used. Such studies are essential for developing new methods for the large-scale production of specialized chemicals (Iminov et al., 2015).

  • Synthesis and Molecular Structure Analysis : The compound has also been involved in the synthesis and molecular structure analysis of cyclic amino acid esters. These studies contribute to the field of organic chemistry, particularly in understanding complex molecular structures (Moriguchi et al., 2014).

  • 19F NMR Applications in Medicinal Chemistry : Its derivatives have been synthesized and evaluated for their potential applications in 19F NMR, a technique important in medicinal chemistry for probe development (Tressler & Zondlo, 2014).

  • Application in the Synthesis of Pipecolic Acid Derivatives : The compound has been used in the synthesis of pipecolic acid derivatives, showcasing its utility in creating specific structures useful in organic and medicinal chemistry (Purkayastha et al., 2010).

properties

IUPAC Name

tert-butyl 3-[[5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydro-1,2-oxazole-3-carbonyl]amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F6N2O5/c1-7(5-10(24)27-12(2,3)4)22-11(25)8-6-9(28-23-8)13(26,14(16,17)18)15(19,20)21/h7,9,26H,5-6H2,1-4H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPVPWWNQIKSKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC(C)(C)C)NC(=O)C1=NOC(C1)C(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydroisoxazole-3-carboxamido)butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 3-(5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydroisoxazole-3-carboxamido)butanoate
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Tert-butyl 3-(5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydroisoxazole-3-carboxamido)butanoate
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Tert-butyl 3-(5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydroisoxazole-3-carboxamido)butanoate
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Tert-butyl 3-(5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydroisoxazole-3-carboxamido)butanoate
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Tert-butyl 3-(5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydroisoxazole-3-carboxamido)butanoate
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Tert-butyl 3-(5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydroisoxazole-3-carboxamido)butanoate

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